

# Spectroscopic Profile of 1-Chloro-3-alkoxypropan-2-ols: A Technical Guide

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## Compound of Interest

Compound Name: *1-Chloro-3-ethoxypropan-2-ol*

Cat. No.: *B1348766*

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For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-chloro-3-alkoxypropan-2-ol derivatives, compounds of interest in synthetic chemistry and drug development. Due to the limited availability of public spectroscopic data for **1-chloro-3-ethoxypropan-2-ol**, this document presents a detailed analysis of its close analogue, 1-chloro-3-methoxypropan-2-ol, to serve as a representative example of the spectroscopic characteristics of this class of compounds. The methodologies and interpretation principles are directly applicable to the ethoxy derivative.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 1-chloro-3-methoxypropan-2-ol. These values provide a foundational dataset for the identification and characterization of this and related structures.

## Table 1: <sup>1</sup>H NMR Spectroscopic Data for 1-Chloro-3-methoxypropan-2-ol

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Assignment                              |
|---------------------------------|--------------|---|
| ~3.9                            | m            | H-2 (CH-OH)                             |
| ~3.6                            | d            | H-1 (CH <sub>2</sub> Cl)                |
| ~3.4                            | d            | H-3 (CH <sub>2</sub> OCH <sub>3</sub> ) |
| ~3.3                            | s            | -OCH <sub>3</sub>                       |
| ~2.5                            | br s         | -OH                                     |

Note: 'm' denotes a multiplet, 'd' a doublet, 's' a singlet, and 'br s' a broad singlet. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

## Table 2: $^{13}\text{C}$ NMR Spectroscopic Data for 1-Chloro-3-methoxypropan-2-ol

| Chemical Shift ( $\delta$ ) ppm | Assignment                              |
|---------------------------------|---|
| ~73                             | C-3 (CH <sub>2</sub> OCH <sub>3</sub> ) |
| ~70                             | C-2 (CH-OH)                             |
| ~59                             | -OCH <sub>3</sub>                       |
| ~46                             | C-1 (CH <sub>2</sub> Cl)                |

## Table 3: Mass Spectrometry Data for 1-Chloro-3-methoxypropan-2-ol[1]

| m/z | Relative Intensity | Proposed Fragment  |
|-----|--------------------|--|
| 75  | High               | [CH <sub>2</sub> (OH)CH <sub>2</sub> OCH <sub>3</sub> ] <sup>+</sup> |
| 45  | High               | [CH <sub>2</sub> OCH <sub>3</sub> ] <sup>+</sup>                     |
| 43  | Moderate           | [C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>                        |

## Table 4: Key IR Absorption Frequencies for 1-Chloro-3-methoxypropan-2-ol

| Wavenumber (cm <sup>-1</sup> ) | Functional Group Assignment     |
|--------------------------------|---------------------------------|
| ~3400 (broad)                  | O-H stretch (alcohol)           |
| ~2930, 2880                    | C-H stretch (alkane)            |
| ~1120                          | C-O stretch (ether and alcohol) |
| ~750                           | C-Cl stretch                    |

## Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above. These protocols are standard for the analysis of small organic molecules.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A sample of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube to a final volume of approximately 0.6 mL. A small amount of tetramethylsilane (TMS) may be added as an internal standard ( $\delta$  = 0.00 ppm).

**Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 300 MHz or higher for protons.

**<sup>1</sup>H NMR Acquisition:** The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard pulse sequence is used to acquire the free induction decay (FID). The acquisition parameters typically include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between scans.

**<sup>13</sup>C NMR Acquisition:** A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans and a longer acquisition time are generally required compared to <sup>1</sup>H NMR.

## Mass Spectrometry (MS)

**Sample Introduction:** For volatile compounds like 1-chloro-3-alkoxypropan-2-ols, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. The sample is dissolved in a volatile solvent (e.g., dichloromethane, methanol) and injected into the gas chromatograph.

**Gas Chromatography:** The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure the separation of the analyte from any impurities or the solvent. Helium is typically used as the carrier gas.

**Mass Spectrometry:** As the analyte elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) is a common ionization method, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing fragmentation. The resulting ions are then separated by their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).

## Infrared (IR) Spectroscopy

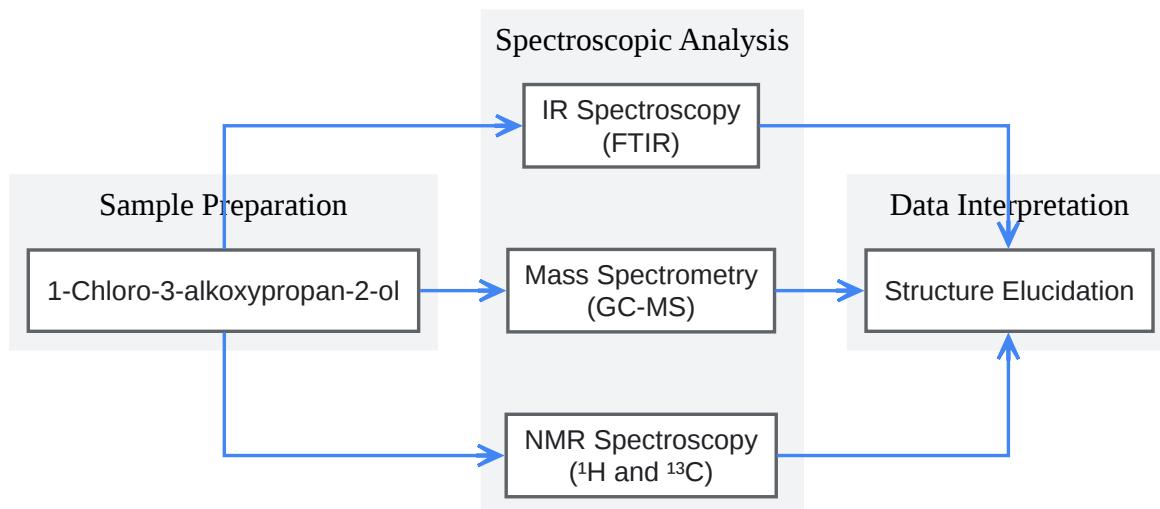
**Sample Preparation:** For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

**Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

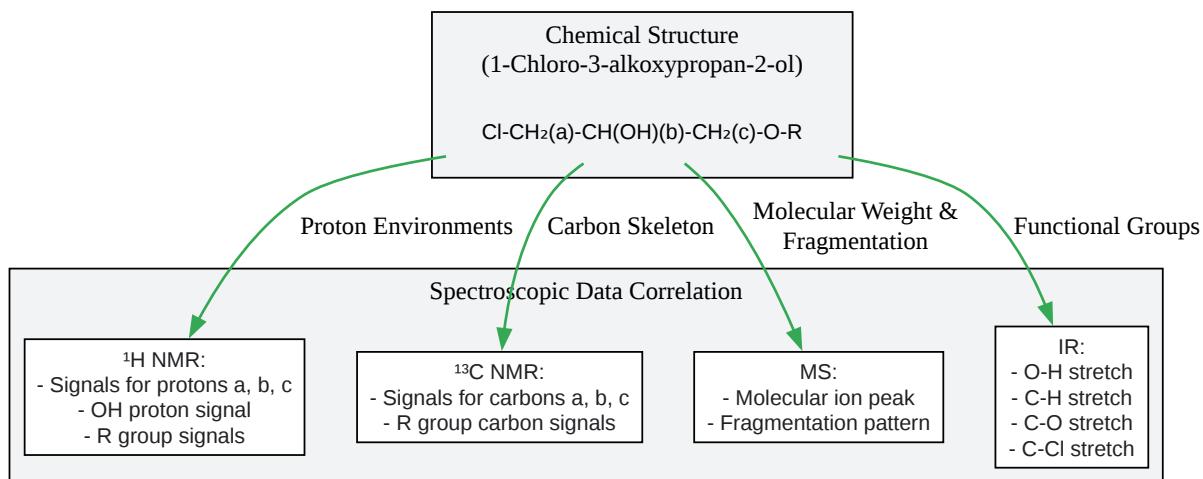
**Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample. The data is typically collected over a range of 4000 to 400  $\text{cm}^{-1}$ .

## Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the spectroscopic data and the chemical structure.

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**Figure 1:** General workflow for the spectroscopic analysis of an organic compound.

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**Figure 2:** Logical relationship between the chemical structure and the corresponding spectroscopic data.

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